2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetaldehyde
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Overview
Description
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetaldehyde is a unique compound that features a diazirine ring, an alkyne group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetaldehyde typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of an appropriate precursor with a diazo compound under UV light or thermal conditions.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Aldehyde Group: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where a formyl group is added to the compound using a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, where a nucleophile replaces a hydrogen atom on the alkyne.
Cycloaddition: The alkyne group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Cycloaddition: Azides for Huisgen cycloaddition.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted alkynes.
Cycloaddition: Triazoles.
Scientific Research Applications
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetaldehyde has several applications in scientific research:
Photoaffinity Labeling: The diazirine ring can be activated by UV light to form a reactive carbene, which can covalently bind to nearby biomolecules, allowing for the identification of protein-ligand interactions.
Chemical Probes: The compound can be used as a chemical probe to study biological systems, particularly in identifying and characterizing protein interactions and functions.
Medicinal Chemistry: The compound can be used in the development of new drugs by serving as a scaffold for the synthesis of bioactive molecules.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as photoresponsive polymers.
Mechanism of Action
The mechanism of action of 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetaldehyde primarily involves the activation of the diazirine ring by UV light to form a reactive carbene. This carbene can then insert into C-H, N-H, and O-H bonds of nearby biomolecules, forming covalent bonds. This allows the compound to be used in photoaffinity labeling to study protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: Similar structure but with an iodoethyl group instead of an aldehyde.
2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Similar structure but with a benzoic acid group and a trifluoromethyl group.
Uniqueness
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetaldehyde is unique due to the presence of both an alkyne group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Additionally, the diazirine ring provides the compound with photoaffinity labeling capabilities, making it a valuable tool in chemical biology and medicinal chemistry.
Properties
IUPAC Name |
2-(3-but-3-ynyldiazirin-3-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-3-4-7(5-6-10)8-9-7/h1,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEDBBIWZKYHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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